molecular formula C4H10O2S B14639111 Methanesulfinic acid, 1-methylethyl ester CAS No. 52693-40-0

Methanesulfinic acid, 1-methylethyl ester

Cat. No.: B14639111
CAS No.: 52693-40-0
M. Wt: 122.19 g/mol
InChI Key: GPUPXIYBWSWYSB-UHFFFAOYSA-N
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Description

Methanesulfinic acid, 1-methylethyl ester, also known as isopropyl methanesulfonate, is an organosulfur compound with the molecular formula C₄H₁₀O₃S. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is part of the sulfonate esters family, which are known for their reactivity and utility in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methanesulfinic acid, 1-methylethyl ester can be synthesized through the esterification of methanesulfonic acid with isopropanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:

CH3SO3H+CH3CH(OH)CH3CH3SO3CH3CH3CH3+H2O\text{CH}_3\text{SO}_3\text{H} + \text{CH}_3\text{CH(OH)CH}_3 \rightarrow \text{CH}_3\text{SO}_3\text{CH}_3\text{CH}_3\text{CH}_3 + \text{H}_2\text{O} CH3​SO3​H+CH3​CH(OH)CH3​→CH3​SO3​CH3​CH3​CH3​+H2​O

Industrial Production Methods: On an industrial scale, the production of this compound involves the continuous esterification process, where methanesulfonic acid and isopropanol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from the by-products .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form methanesulfonic acid.

    Substitution: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products:

Scientific Research Applications

Methanesulfinic acid, 1-methylethyl ester is used in several scientific research applications:

Mechanism of Action

The mechanism by which methanesulfinic acid, 1-methylethyl ester exerts its effects involves the formation of sulfonate esters through nucleophilic substitution. The sulfonate group acts as a leaving group, allowing the ester to react with nucleophiles. This reaction is facilitated by the electron-withdrawing nature of the sulfonate group, which stabilizes the transition state and lowers the activation energy .

Comparison with Similar Compounds

  • Methanesulfonic acid, ethyl ester
  • Methanesulfonic acid, methyl ester
  • Methanesulfonic acid, butyl ester

Comparison: Methanesulfinic acid, 1-methylethyl ester is unique due to its isopropyl group, which provides different steric and electronic properties compared to other sulfonate esters. This uniqueness can influence its reactivity and the types of reactions it undergoes. For example, the isopropyl group can provide steric hindrance, making certain nucleophilic substitutions more selective .

Properties

CAS No.

52693-40-0

Molecular Formula

C4H10O2S

Molecular Weight

122.19 g/mol

IUPAC Name

propan-2-yl methanesulfinate

InChI

InChI=1S/C4H10O2S/c1-4(2)6-7(3)5/h4H,1-3H3

InChI Key

GPUPXIYBWSWYSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OS(=O)C

Origin of Product

United States

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